1-(((2S,3S,4S)-3-Ethyl-4-fluor-5-oxopyrrolidin-2-yl)methoxy)-7-methoxyisoquinolin-6-carboxamid
Übersicht
Beschreibung
PF-06650833 is a highly potent and selective small-molecule inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This compound has shown significant promise in blocking inflammation in preclinical models of rheumatic diseases and in humans enrolled in clinical trials .
Wissenschaftliche Forschungsanwendungen
PF-06650833 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of IRAK4 and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of IRAK4 in immune responses and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus
Industry: Utilized in the development of new anti-inflammatory drugs and therapies.
Wirkmechanismus
Target of Action
The primary target of this compound is the Interleukin-1 receptor associated kinase 4 (IRAK4) . IRAK4 plays a crucial role in innate immunity, initiating signaling from Toll-like receptors and members of the interleukin-1 receptor family .
Mode of Action
The compound acts as an inhibitor of IRAK4 . By inhibiting IRAK4, it disrupts the signaling pathways initiated by Toll-like receptors and interleukin-1 receptors . This disruption can lead to changes in the immune response, potentially reducing inflammation and other immune responses .
Biochemical Pathways
The inhibition of IRAK4 affects several biochemical pathways involved in innate immunity . These pathways are responsible for the initial immune response to pathogens and other foreign substances . By disrupting these pathways, the compound can alter the body’s immune response .
Pharmacokinetics
Like many similar compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The result of the compound’s action is a modulation of the immune response . By inhibiting IRAK4, it can reduce inflammation and other immune responses . This could potentially be beneficial in conditions characterized by excessive or inappropriate immune responses .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other molecules can affect its ability to bind to IRAK4 . Additionally, factors such as pH and temperature can influence its stability and effectiveness .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for PF-06650833 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts under controlled conditions . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity, although specific details are proprietary.
Analyse Chemischer Reaktionen
PF-06650833 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
PF-06650833 is unique in its high potency and selectivity for IRAK4. Similar compounds include:
PF-06426779: Another IRAK4 inhibitor with similar applications but different pharmacokinetic properties.
PF-06650833: Known for its favorable safety and pharmacokinetic profile, making it a promising candidate for further clinical development
Biologische Aktivität
PF-06650833 is a potent and selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a significant role in the signaling pathways of various inflammatory diseases, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). This article provides an overview of the biological activity of PF-06650833, summarizing key research findings, pharmacological effects, and clinical trial data.
PF-06650833 inhibits IRAK4, which is crucial in the Toll-like receptor (TLR) signaling pathway that mediates immune responses. By blocking IRAK4, PF-06650833 reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby modulating the immune response in autoimmune conditions.
Pharmacological Profile
Key Characteristics:
- IC50: 2 nM for IRAK4 inhibition .
- Bioavailability: Orally bioavailable with favorable pharmacokinetics .
- Safety Profile: Generally well-tolerated in clinical trials with mild adverse effects like headache and gastrointestinal disorders .
Phase I Trials
Two phase I clinical trials evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833:
-
Single Ascending Dose (SAD) Study (NCT02224651) :
- Doses ranged from 1 to 6000 mg.
- No serious adverse events were reported.
- Food intake influenced absorption rates but did not affect overall exposure significantly.
- Multiple Ascending Dose (MAD) Study (NCT02485769) :
In Vitro Effects
PF-06650833 has demonstrated significant effects on various immune cells:
- Neutrophils : Inhibition of interferon-induced responses in neutrophils from SLE patients was observed when treated with PF-06650833 .
- B Cells : The compound inhibited plasmablast differentiation and cytokine production in human B cells stimulated with R848 .
In Vivo Models
PF-06650833 has been tested in several animal models:
- Rheumatoid Arthritis Model :
- Systemic Lupus Erythematosus Model :
Summary of Findings
Study Type | Key Findings |
---|---|
Phase I Trials | Well tolerated; no serious AEs; significant pharmacodynamic effects observed at higher doses. |
In Vitro Studies | Inhibited TNF-α secretion and interferon-induced responses; affected B cell maturation. |
In Vivo Studies | Reduced inflammation in RA and SLE models; improved clinical parameters. |
Eigenschaften
IUPAC Name |
1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-3-10-13(22-17(24)15(10)19)8-26-18-11-7-14(25-2)12(16(20)23)6-9(11)4-5-21-18/h4-7,10,13,15H,3,8H2,1-2H3,(H2,20,23)(H,22,24)/t10-,13+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDGKIBAOAFRPJ-ZBINZKHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(NC(=O)C1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](NC(=O)[C@H]1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1817626-54-2 | |
Record name | Zimlovisertib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1817626542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-06650833 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15143 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-Isoquinolinecarboxamide, 1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxy- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZIMLOVISERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3F315JJXI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.